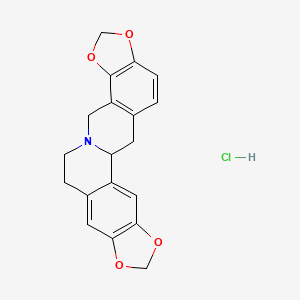
Stylopine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stylopine hydrochloride, also known as Tetrahydrocoptisine hydrochloride, is an alkaloid compound originally isolated from Corydalis tubers . It exhibits anti-inflammatory and anti-parasitic activities .
Molecular Structure Analysis
The molecular formula of Stylopine hydrochloride is C19H18ClNO4 . It contains methylenedioxy bridge structures . CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids, while displaying significant substrate regiospecificity .Chemical Reactions Analysis
Stylopine has been shown to inhibit the VEGF-165 induced VEGFR2 expression in MG-63 cells . It has potential to regulate VEGFR2 and can inhibit osteosarcoma cells .Physical And Chemical Properties Analysis
Stylopine hydrochloride is a powder with a molecular weight of 359.8 . Its CAS number is 96087-21-7 . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用
Application in Osteosarcoma Therapy
Specific Scientific Field
This application falls under the field of Pharmacology of Anti-Cancer Drugs .
Summary of the Application
Stylopine has been identified as a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy . Osteosarcoma is the most common primary bone cancer, majorly affecting young adults .
Methods of Application or Experimental Procedures
The study aimed to evaluate the potency of stylopine in the regulation of the VEGFR-2 signaling pathway and its anti-tumor effect on human MG-63 osteosarcoma cells . The in silico study on benzylisoquinoline alkaloids was carried out for analyzing and shortlisting of compounds using a virtual screening, Lipinski’s rule, bioavailability graphical RADAR plot, pharmacokinetics, toxicity, and molecular docking studies .
Results or Outcomes
The study found that activation of VEGFR-2 signaling is a therapeutic target for osteosarcoma and that stylopine has potential in regulating this pathway .
Microbial Production of Stylopine
Specific Scientific Field
This application is in the field of Microbial Biotechnology .
Summary of the Application
Stylopine is a protoberberine-type alkaloid with potential biological activities . Researchers have attempted to produce stylopine from (S)-reticuline using a microbial production system .
Methods of Application or Experimental Procedures
The production of stylopine from (S)-reticuline was attempted by the reaction of berberine bridge enzyme, cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) . Biosynthetic enzyme expression was examined in a methanol-utilizing yeast (Pichia pastoris), and both a “consolidated” system with all genes expressed in one cell and a “co-culture” system with three cell lines that each express a single gene were examined .
Results or Outcomes
Both systems efficiently converted reticuline to stylopine, but the consolidated system was more rapid and efficient than the co-culture system . However, substrate-feeding experiments revealed a decrease in the conversion efficiency in the consolidated system during successive cultures, whereas the conversion efficiency in the co-culture system remained constant . Thus, the final amount of stylopine produced from reticuline after successive feedings in the co-culture system was more than 150 nmoles from 750 nmoles of (R, S)-reticuline (375 nmoles of (S)-reticuline) .
Optimizing Stylopine Delivery
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences .
Summary of the Application
Optimizing the delivery of stylopine is crucial to ensure optimal concentrations at the biological target site and decrease the frequency of high drug dosages, which could elevate the risk of systemic toxicity .
Methods of Application or Experimental Procedures
The methods of application involve various drug delivery techniques, including oral, intravenous, or transdermal administration . The choice of method depends on the specific therapeutic goal, the properties of stylopine, and the patient’s needs .
Results or Outcomes
While specific results or outcomes were not mentioned in the source, the optimization of stylopine delivery is an ongoing area of research . The goal is to maximize therapeutic efficacy while minimizing side effects .
Microbial Production of Stylopine using E. coli and P. pastoris
Summary of the Application
A novel co-culture platform for E. coli and P. pastoris has been established for the de novo production of valuable compounds like stylopine .
Methods of Application or Experimental Procedures
The upstream E. coli cells produced reticuline from a simple carbon source, and the downstream P. pastoris cells produced stylopine from reticuline . The effect of four media commonly used for growth and production of P. pastoris was investigated, and it was found that buffered methanol-complex medium (BMMY) was suitable for P. pastoris cells .
Results or Outcomes
De novo production of the final product, stylopine from a simple carbon source, glycerol, was successful upon co-culture of both strains in BMMY medium . Further analysis of the initial inoculation ratio showed that a higher ratio of E. coli cells compared to P. pastoris cells led to higher production of stylopine .
Efficient Microbial Production of Stylopine
Summary of the Application
An efficient microbial system to produce stylopine from reticuline has been established in Pichia yeast .
Methods of Application or Experimental Procedures
The use of a strong inducible promoter of the AOX gene and consolidated co-expression in a single cell was an efficient strategy for rapid conversion .
Results or Outcomes
The system was able to produce stylopine from reticuline with more than 90% efficiency within 2 hours of incubation .
Metabolites Biosynthesis in Plants
Specific Scientific Field
This application is in the field of Plant Biochemistry .
Summary of the Application
Various specialized metabolites are produced from common intermediates like reticuline, strictosidine, p-coumaric acid, squalene, and others . These intermediates are derived from central metabolism .
Methods of Application or Experimental Procedures
Reticuline-producing E. coli cells (AN2014 strain) produce (S)-reticuline using simple carbon sources .
Results or Outcomes
The co-culture system established herein would be useful for increased production of heterologous biosynthesis of complex specialized plant metabolites .
Safety And Hazards
特性
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUQSTMUNWBERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stylopine hydrochloride | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

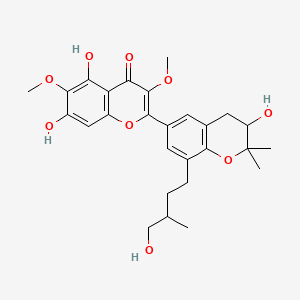
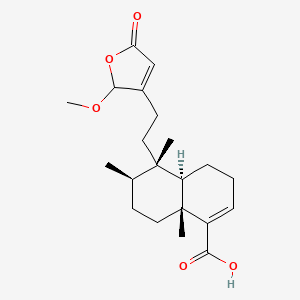
![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)
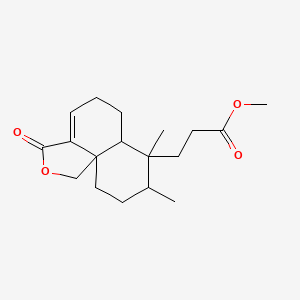
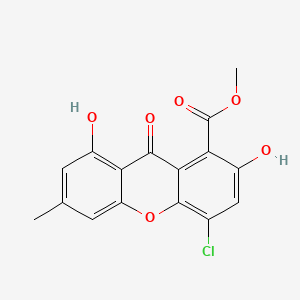
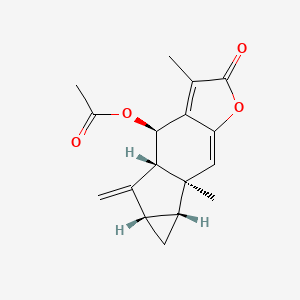
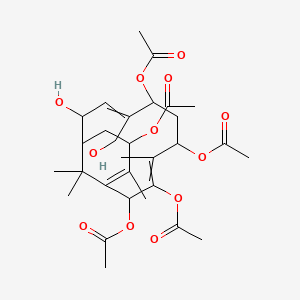
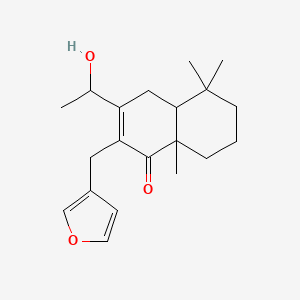
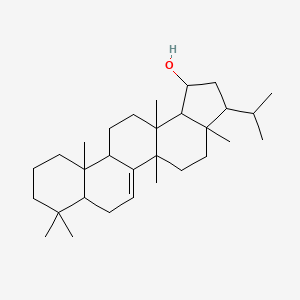
![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
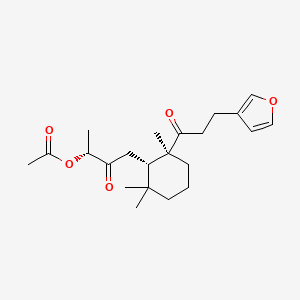
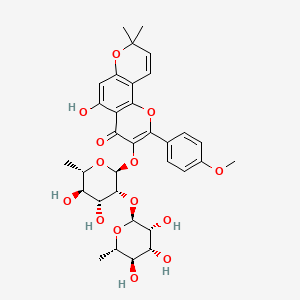
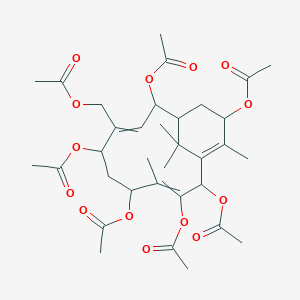
![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/no-structure.png)